PS-1145 dihydrochloride

概要

説明

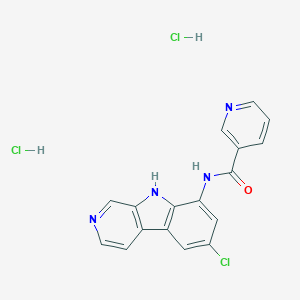

PS 1145 二塩酸塩は、N-(6-クロロ-9H-ピリド[3,4-b]インドール-8-イル)-3-ピリジンカルボキサミド二塩酸塩とも呼ばれ、β-カルボリン誘導体です。主にIκBキナーゼ(IKK)の阻害剤としての役割で知られており、その結果、核因子κB(NF-κB)の活性化を阻害します。 この化合物は、腫瘍学や免疫学など、さまざまな分野で潜在的な治療用途を示しています .

準備方法

化学反応の分析

PS 1145 二塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成する可能性があります。

還元: 還元反応は、β-カルボリンコアの官能基を修飾するために実行できます。

置換: β-カルボリン環のクロロ基は、適切な試薬を使用して他の官能基と置換できます。

一般的な試薬と条件: 一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の求核剤などがあります。

4. 科学研究アプリケーション

PS 1145 二塩酸塩は、その科学研究アプリケーションについて広く研究されてきました。

腫瘍学: 鼻咽頭癌や大腸癌細胞など、さまざまな癌細胞株に対して抗腫瘍活性を示します。

免疫学: この化合物は、IκBキナーゼが炎症性メディエーターの転写における役割を研究するために使用されます。

細胞生物学: PS 1145 二塩酸塩は、細胞生存、増殖、アポトーシスなど、さまざまな細胞プロセスにおけるNF-κBシグナル伝達の関与を調査するために使用されます.

科学的研究の応用

Oncology

PS-1145 dihydrochloride has been extensively studied for its anti-tumor properties across various cancer cell lines. Notable findings include:

- Nasopharyngeal Carcinoma (NPC): Research indicates that PS-1145 significantly inhibits the growth of NPC cell lines such as HONE1, HK1, and C666. In vitro studies demonstrated a dose-dependent reduction in cell viability and induction of apoptosis, particularly in sensitive cell lines. For instance, treatment with 32 μM PS-1145 resulted in a 50% decrease in viability for the C666 cell line, while resistant variants showed minimal effects .

- Multiple Myeloma: PS-1145 has been shown to enhance apoptosis when combined with TNF-α treatment in multiple myeloma cell lines, suggesting its potential for use in combination therapies to improve treatment efficacy .

Immunology

In immunological studies, PS-1145 is utilized to explore the role of IKK in the transcription of inflammatory mediators. By inhibiting NF-κB activation, PS-1145 reduces the expression of pro-inflammatory cytokines, which is crucial for understanding inflammatory diseases and developing therapeutic strategies.

Cell Biology

This compound is also employed to investigate the NF-κB signaling pathway's involvement in various cellular processes such as survival, proliferation, and apoptosis. The compound's specificity for IKK allows researchers to delineate the pathway's role in different biological contexts.

Case Study 1: Nasopharyngeal Carcinoma

A controlled study assessed the effects of PS-1145 on NPC cell lines:

| Cell Line | Viability at 32 μM | Apoptosis Increase | Notes |

|---|---|---|---|

| C666 | 50% decrease | 4-fold increase | Sensitive to PS-1145 |

| C666-PS1145R | Similar to control | No increase | Acquired resistance |

This study highlighted that PS-1145 effectively down-regulated phosphorylated p65 and IκBα levels, correlating with reduced cell viability and increased apoptosis in sensitive cell lines .

Case Study 2: Multiple Myeloma

In another study involving multiple myeloma cell lines, PS-1145 was shown to enhance apoptosis when used alongside TNF-α treatment. This combination therapy demonstrated a notable reduction in NF-κB activity, indicating potential for synergistic effects in therapeutic applications .

Research Findings

Recent studies have emphasized several key findings regarding PS-1145:

- Tumor-Specific Effects: The compound selectively targets tumor cells while sparing normal cells, making it a promising candidate for cancer therapy.

- Resistance Mechanisms: Investigations into resistance mechanisms have identified variations in NF-κB signaling pathways that may contribute to therapeutic challenges.

- Potential Applications: Beyond oncology, PS-1145's role in modulating inflammatory responses opens avenues for treating autoimmune diseases and chronic inflammatory conditions.

作用機序

PS 1145 二塩酸塩は、核因子κ-β(NF-κB)の阻害剤のリン酸化と分解を阻害することによってその効果を発揮します。この阻害は、免疫応答、細胞増殖、アポトーシスの調節において重要な役割を果たすタンパク質複合体であるNF-κBの活性化を阻止します。 NF-κBの活性化を阻害することで、PS 1145 二塩酸塩は、プロ炎症性サイトカインの産生を阻害し、抗腫瘍活性を促進します .

6. 類似の化合物との比較

PS 1145 二塩酸塩は、IκBキナーゼの特異的な阻害とそれに続くNF-κB活性化においてユニークです。類似の化合物には以下が含まれます。

BAY 11-7082: NF-κB活性化の別の阻害剤ですが、作用機序が異なります。

IKK阻害剤VII: IκBキナーゼを標的とする化合物ですが、選択性と効力が異なる場合があります。

これらの化合物は、研究における類似のアプリケーションを共有していますが、NF-κBシグナル伝達経路内の化学構造、作用機序、および特定の標的が異なります。

類似化合物との比較

PS 1145 dihydrochloride is unique in its specific inhibition of IκB kinase and subsequent NF-κB activation. Similar compounds include:

BAY 11-7082: Another inhibitor of NF-κB activation, but with a different mechanism of action.

IKK Inhibitor VII: A compound that also targets IκB kinase but may have different selectivity and potency.

TPCA-1: An inhibitor of IκB kinase with applications in studying NF-κB signaling pathways.

These compounds share similar applications in research but differ in their chemical structures, mechanisms of action, and specific targets within the NF-κB signaling pathway.

生物活性

PS-1145 dihydrochloride is a selective inhibitor of IκB kinase (IKK), which plays a crucial role in the NF-κB signaling pathway. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and inflammatory diseases. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

- Chemical Name: N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride

- Molecular Weight: 307.2 g/mol

- Purity: ≥98%

- IC50: 100 nM for IKK inhibition .

This compound selectively inhibits the phosphorylation of IκBα, leading to the suppression of NF-κB activation. This inhibition results in decreased expression of pro-inflammatory cytokines and anti-apoptotic proteins, thereby promoting apoptosis in various cancer cell lines. Notably, PS-1145 does not affect other kinases such as PKA, PKC, or CKII, highlighting its specificity .

Biological Activity Overview

-

Anti-Tumor Effects:

- In vitro studies have demonstrated that PS-1145 significantly inhibits the growth of nasopharyngeal carcinoma (NPC) cell lines such as HONE1, HK1, C666, and NPC43, while showing minimal effects on immortalized epithelial cells .

- A study reported that treatment with low concentrations (3 mg/kg) of PS-1145 in nude mice bearing NPC xenografts resulted in significant suppression of tumor formation without apparent adverse effects .

- Apoptosis Induction:

- Inflammatory Response Modulation:

Case Study 1: Nasopharyngeal Carcinoma

In a controlled study involving NPC cell lines treated with PS-1145:

- Cell Lines Used: HONE1, HK1, C666

- Concentration Range: 4–64 μM

- Findings: Significant down-regulation of phosphorylated p65 and IκBα was observed, correlating with reduced cell viability and increased apoptosis in sensitive cell lines (C666) compared to resistant variants (C666-PS1145R) .

| Cell Line | Viability at 32 μM | Apoptosis Increase | Notes |

|---|---|---|---|

| C666 | 50% decrease | 4-fold increase | Sensitive to PS-1145 |

| C666-PS1145R | Similar to control | No increase | Acquired resistance |

Case Study 2: Multiple Myeloma

Research indicated that PS-1145 enhances apoptosis when combined with TNF-α treatment:

- Cell Type: Multiple myeloma cell lines

- Outcome: Increased apoptosis correlated with reduced NF-κB activity, demonstrating its potential for combination therapies .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Tumor-Specific Effects:

- Resistance Mechanisms:

- Potential Applications:

特性

IUPAC Name |

N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)pyridine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN4O.2ClH/c18-11-6-13-12-3-5-20-9-15(12)21-16(13)14(7-11)22-17(23)10-2-1-4-19-8-10;;/h1-9,21H,(H,22,23);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDCBADLGJZBHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=CN=C4)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。